LCST Modulation: N-Butylacrylamide Depresses Copolymer LCST to 8.5 °C vs. 32 °C Homopolymer Baseline
In copolymers with N-isopropylacrylamide (NIPAAm), N-n-butylacrylamide (NNBAAM) lowers the LCST more effectively than acrylamide or N-methyl/ethyl acrylamide. A copolymer of 60 mol% NIPAAm and 40 mol% NnBAAm exhibits an LCST of 8.5 °C in water, compared to ~32 °C for poly(NIPAAm) homopolymer [1]. This represents a ~23.5 °C reduction, enabling room-temperature precipitation. In contrast, copolymers with N-tert-butylacrylamide show a linear LCST decrease, whereas N-n-butylacrylamide causes an abrupt drop from 17 °C to below 0 °C above 40 mol% incorporation [2].
| Evidence Dimension | Lower Critical Solution Temperature (LCST) in aqueous media |
|---|---|
| Target Compound Data | Copolymer of 60 mol% NIPAAm + 40 mol% N-n-butylacrylamide: LCST = 8.5 °C (Poly 64) [1]; Copolymer of 60 mol% NIPAAm + 40 mol% N-n-butylacrylamide + 2.5 mol% NASI: LCST = 7–13 °C [3] |
| Comparator Or Baseline | Poly(N-isopropylacrylamide) homopolymer: LCST ≈ 32 °C in pure water [2]; Poly(NIPAAm-co-acrylamide) LCST elevated proportionally [2] |
| Quantified Difference | ~23.5 °C reduction from 32 °C baseline; LCST depression to 8.5 °C at 40 mol% NnBAAm |
| Conditions | Aqueous solution; copolymerization by free-radical polymerization; copolymer of 60 mol% NIPAAm and 40 mol% NnBAAm |
Why This Matters
This enables precise tuning of phase transition to ambient or sub-ambient temperatures for room-temperature precipitation assays and low-temperature triggered release applications.
- [1] Monji, N., Cole, C.-A., Tam, M., Goldstein, L., & Nowinski, R. C. (1994). Temperature-dependent adsorption/desorption behavior of lower critical solution temperature (LCST) polymers on various substrates. Journal of Biomaterials Science, Polymer Edition, 5(4), 407–420. View Source
- [2] Priest, J. H., Murray, S. L., Nelson, R. J., & Hoffman, A. S. (1987). Lower Critical Solution Temperatures of Aqueous Copolymers of N-Isopropylacrylamide and Other N-Substituted Acrylamides. In ACS Symposium Series (Vol. 350, Chapter 18, pp. 255–264). American Chemical Society. View Source
- [3] Monji, N., Hoffman, A. S., Priest, J. H., & Houghton, R. L. (1993). Activated, N-substituted acrylamide polymers for antibody coupling: Application to a novel membrane-based immunoassay. In Polymeric Drugs and Drug Administration (pp. 109–122). American Chemical Society. View Source
